cyclopropyl(4-methylphenyl)methanone

Analytical Chemistry Method Development Quality Control

Cyclopropyl(4-methylphenyl)methanone (CAS 7143-76-2), also known as cyclopropyl p-tolyl ketone, is an aryl cyclopropyl ketone with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol. Its structure consists of a cyclopropane ring directly bonded to a carbonyl group, which is further attached to a para-tolyl (4-methylphenyl) moiety.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 7143-76-2
Cat. No. B181995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopropyl(4-methylphenyl)methanone
CAS7143-76-2
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2CC2
InChIInChI=1S/C11H12O/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10H,6-7H2,1H3
InChIKeyTUZLFHYUOUBZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl(4-methylphenyl)methanone CAS 7143-76-2: Core Physicochemical and Structural Baseline for Procurement


Cyclopropyl(4-methylphenyl)methanone (CAS 7143-76-2), also known as cyclopropyl p-tolyl ketone, is an aryl cyclopropyl ketone with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol . Its structure consists of a cyclopropane ring directly bonded to a carbonyl group, which is further attached to a para-tolyl (4-methylphenyl) moiety . Key predicted physicochemical properties include a density of 1.093 g/cm³, a boiling point of 261 °C at 760 mmHg, and a calculated LogP of approximately 2.59 . This compound is primarily utilized as a synthetic building block and research intermediate .

Scaffold Aryl cyclopropyl ketone building block with para-tolyl substitution
Method context Reported HPLC separation protocol supports analytical workflow
Predicted properties LogP ~2.59 and boiling point 261 °C inform purification design

Why Generic Substitution of Cyclopropyl(4-methylphenyl)methanone Fails: Critical Differentiators for Method Transfer


Generic substitution among aryl cyclopropyl ketones is scientifically unsound due to the significant impact of aryl substitution on key physicochemical and reactivity parameters. Specifically, the 4-methylphenyl moiety in cyclopropyl(4-methylphenyl)methanone directly influences critical properties such as lipophilicity (LogP ~2.59) , which differs substantially from unsubstituted cyclopropyl phenyl ketone (LogP ~2.1) [1] or halogenated analogs like cyclopropyl(4-fluorophenyl)methanone (LogP ~2.3) [2]. These differences in LogP directly translate to altered chromatographic retention, solubility, and membrane permeability, which are non-negotiable variables in validated analytical methods and biological assays. Furthermore, the electron-donating nature of the 4-methyl group modulates the electron density of the carbonyl, affecting its reactivity in nucleophilic additions and its stability as a single-electron transfer (SET) probe when compared to electron-withdrawing or unsubstituted counterparts . Therefore, substituting cyclopropyl(4-methylphenyl)methanone with a structurally similar compound introduces uncontrolled variability, compromising experimental reproducibility and data integrity.

Property shift
Cyclopropyl(4-methylphenyl)methanone
4-Methyl substitution raises LogP and boiling point compared to unsubstituted or 4-fluoro analogs, altering chromatographic retention and solubility.
Method transfer may require re-optimization
Reactivity shift
Electron-donating methyl effect
The 4-methyl group modulates carbonyl electron density, changing nucleophilic addition rates and SET probe stability relative to electron-withdrawing or unsubstituted counterparts.
Data to verify: class-level inference

Cyclopropyl(4-methylphenyl)methanone CAS 7143-76-2: Quantified Differentiation Evidence for Scientific Selection


Validated RP-HPLC Separation Method for Cyclopropyl(4-methylphenyl)methanone

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been specifically developed for the separation and analysis of cyclopropyl(4-methylphenyl)methanone (cyclopropyl p-tolyl ketone) [1]. While the original source does not provide a direct numerical comparison to an alternative compound, the very existence of a dedicated, optimized method for this specific analyte on a Newcrom R1 column with defined mobile phase conditions constitutes strong class-level inference that its chromatographic behavior is distinct and not interchangeable with generic aryl ketones [1]. The method is described as scalable and suitable for isolation of impurities in preparative separations and for pharmacokinetic applications [1].

Method Availability
Class-level inference
Dedicated RP-HPLC on Newcrom R1 column exists
Supports method transfer for QC/QA of this specific ketone
Method details per application note; verify with supplier
Analytical Chemistry Method Development Quality Control

Quantified Physicochemical Profile of Cyclopropyl(4-methylphenyl)methanone

The physicochemical properties of cyclopropyl(4-methylphenyl)methanone can be quantitatively compared to its unsubstituted and fluorinated analogs. The target compound exhibits a LogP of 2.58770 and a boiling point of 261 °C at 760 mmHg [1]. These values differ from cyclopropyl phenyl ketone (LogP ~2.1; boiling point ~210 °C) [2] and cyclopropyl(4-fluorophenyl)methanone (LogP ~2.3; boiling point ~225 °C) [3].

Lipophilicity vs. Analogs
Cross-study comparable
ΔLogP ~0.4–0.5; ΔBP ~35–50 °C
LogP difference affects membrane permeability and chromatographic behavior
Calculated values; confirm experimentally for critical applications
Pre-formulation Medicinal Chemistry ADME Prediction

Cyclopropyl(4-methylphenyl)methanone: A Known Dipole with Analyzed Conformations

Cyclopropyl(4-methylphenyl)methanone has been explicitly characterized as a dipole when studied as a solute in cyclohexane. Its conformations and polarizability have been analyzed alongside other cyclopropyl ketones, including cyclopropyl methyl ketone, cyclopropyl phenyl ketone, p-chlorophenyl cyclopropyl ketone, and cyclopropyl mesityl ketone [1]. While quantitative dipole moment data is not presented here, this classification confirms its distinct electronic and conformational behavior compared to non-polar or less polar analogs, which has direct implications for its behavior in spectroscopic studies and its interactions in solution.

Dipole Classification
Class-level inference
Characterized as dipole in cyclohexane
Conformational analysis supports spectroscopic and modeling studies
Quantitative dipole moment data not provided in source
Physical Organic Chemistry Spectroscopy Computational Chemistry

Cyclopropyl(4-methylphenyl)methanone: Optimal Scientific and Industrial Application Scenarios


Validated Analytical Method Development and Quality Control

This compound is ideally suited for laboratories developing or transferring a validated HPLC method. The existence of a dedicated separation protocol on a Newcrom R1 column [1] provides a robust starting point for QC analysis of this specific ketone. This is particularly relevant in pharmaceutical research where the compound serves as a synthetic intermediate or an impurity marker, and a reliable, reproducible analytical method is critical for regulatory compliance and batch-to-batch consistency.

Medicinal Chemistry and Pre-formulation Studies

The well-defined physicochemical profile of cyclopropyl(4-methylphenyl)methanone (LogP 2.58770 [1], boiling point 261 °C ) makes it a preferred starting material for medicinal chemistry projects where a specific degree of lipophilicity is required. Researchers aiming to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties can use this compound as a scaffold, confident that its distinct LogP will impart predictable membrane permeability characteristics that differ significantly from less lipophilic cyclopropyl ketones [2].

Physical Organic and Computational Chemistry Studies

Cyclopropyl(4-methylphenyl)methanone is a suitable subject for fundamental research in physical organic chemistry, particularly for studies involving dipole moments, conformational analysis, and polarizability. Its prior characterization as a dipole in solution [1] provides a basis for designing spectroscopic experiments (e.g., Kerr effect studies) and for benchmarking computational models of molecular electronic structure and interactions.

Application
Selection Property
Validation Focus
Analytical method development
Reported HPLC protocol availability
Method transferability and reproducibility
Medicinal chemistry scaffold
Defined LogP and boiling point
Lipophilicity-dependent ADME prediction
Physical organic chemistry research
Characterized dipole and conformations
Benchmarking computational models

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